methyl 4-(2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate
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Overview
Description
Methyl 4-(2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate is a complex organic compound with a diverse structure. It incorporates elements from different chemical classes, such as benzoates, chloro groups, and dihydrobenzo naphthyridin scaffolds, making it a fascinating subject for study in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate typically involves a multi-step reaction. This process can include:
Formation of the dihydrobenzo naphthyridin core, starting with commercially available starting materials.
Introduction of the chloro group via halogenation.
Acetamido linkage formation through acylation.
Esterification to introduce the methyl benzoate moiety. Specific reaction conditions, such as temperature, solvent, and catalyst, can be optimized to improve yield and purity.
Industrial Production Methods
Industrial production of this compound often leverages continuous flow chemistry and automated synthesis to scale up the process. Key steps include precise control of reaction parameters and the use of robust purification methods, such as recrystallization and chromatography, to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative reactions, typically with strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Reduction reactions can be carried out using hydrogenation over palladium catalysts or chemical reducing agents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions are possible, particularly at the chloro group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic medium.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Sodium thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: : Carboxylic acids, alcohols.
Reduction: : Amines, alcohols.
Substitution: : Thioethers, amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its diverse reactivity profile allows for extensive functionalization, making it a valuable intermediate in organic synthesis.
Biology
Biologically, it may be investigated for its potential as a ligand in binding studies with proteins or other biomolecules. Its structural elements suggest possible interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for therapeutic applications due to its unique structure, which might offer specificity towards certain biological pathways or receptors.
Industry
In the industrial sector, this compound may find applications in the development of specialty chemicals or as a building block for high-performance materials.
Mechanism of Action
The mechanism of action for methyl 4-(2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate involves its interaction with molecular targets in biological systems. Its chloro and amido groups can engage in hydrogen bonding or electrostatic interactions with proteins or enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-(7-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate
Ethyl 4-(2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate
Uniqueness
The unique structural elements, such as the specific position of the chloro group and the acetamido linkage, distinguish methyl 4-(2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate from its analogs. These differences can result in varied reactivity and biological activity, making it a unique subject of study.
Conclusion
This compound is a compound of significant interest due to its complex structure and diverse applications. Its preparation, chemical reactions, and potential in scientific research make it a valuable compound for further exploration in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
methyl 4-[[2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4/c1-30-22(29)13-2-5-15(6-3-13)24-20(27)12-26-9-8-19-17(11-26)21(28)16-10-14(23)4-7-18(16)25-19/h2-7,10H,8-9,11-12H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRWIFHLFPMBNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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